SLV-317
Description
Properties
Molecular Formula |
C30H33Cl2F6N7O2 |
|---|---|
Molecular Weight |
708.5 g/mol |
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-[(2R)-2-(1H-indol-3-ylmethyl)-4-[[5-(morpholin-4-ylmethyl)-2H-triazol-4-yl]methyl]piperazin-1-yl]methanone;dihydrochloride |
InChI |
InChI=1S/C30H31F6N7O2.2ClH/c31-29(32,33)21-11-19(12-22(14-21)30(34,35)36)28(44)43-6-5-42(16-23(43)13-20-15-37-25-4-2-1-3-24(20)25)18-27-26(38-40-39-27)17-41-7-9-45-10-8-41;;/h1-4,11-12,14-15,23,37H,5-10,13,16-18H2,(H,38,39,40);2*1H/t23-;;/m1../s1 |
InChI Key |
QBQHUKKLUVZUBC-MQWQBNKOSA-N |
Isomeric SMILES |
C1CN([C@@H](CN1CC2=NNN=C2CN3CCOCC3)CC4=CNC5=CC=CC=C54)C(=O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.Cl.Cl |
Canonical SMILES |
C1CN(C(CN1CC2=NNN=C2CN3CCOCC3)CC4=CNC5=CC=CC=C54)C(=O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.Cl.Cl |
Synonyms |
3-(((2R)-1-(3,5-bis(trifluoromethyl)benzoyl)-4-((5-(morpholinomethyl)-2H-1,2,3-triazol-4 yl)methyl)piperazinyl)methyl)-1H-indole dihydrochloride SLV317 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SLV-317 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while ensuring cost-effectiveness and scalability. These methods typically involve large-scale chemical reactions, purification processes, and quality control measures to produce this compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
SLV-317 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the type of reaction being carried out .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically analyzed using techniques such as chromatography and spectroscopy to determine their structure and purity .
Scientific Research Applications
SLV-317 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving neurokinin-1 receptor antagonists.
Biology: Employed in research on the biological effects of neurokinin-1 receptor antagonism.
Medicine: Investigated for its potential therapeutic effects in conditions involving substance P, such as pain and inflammation.
Industry: Utilized in the development of new pharmaceuticals targeting the neurokinin-1 receptor
Mechanism of Action
SLV-317 exerts its effects by antagonizing the neurokinin-1 receptor, which is a G protein-coupled receptor involved in various physiological processes. By blocking the binding of substance P to this receptor, this compound inhibits the downstream signaling pathways that mediate the effects of substance P. This mechanism is particularly relevant in the context of pain and inflammation, where substance P plays a key role .
Comparison with Similar Compounds
Research Findings and Limitations
- Structural Similarity : UNII-H5KHP6OQ62 shares modular features (piperazine, triazole) with CNS-targeted drugs but diverges in substituent design .
- Data Gaps: No direct efficacy or toxicity data are available in the provided evidence. Cross-referencing with pharmacologically validated compounds (e.g., aripiprazole) is speculative.
- Synthetic Challenges : The morpholine-triazole hybrid in UNII-H5KHP6OQ62 may complicate large-scale synthesis compared to simpler piperazine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
